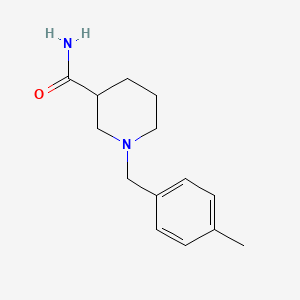
1-(4-methylbenzyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed as a B-cell lymphoma-2 (BCL-2) inhibitor. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancers.
Mecanismo De Acción
1-(4-methylbenzyl)-3-piperidinecarboxamide works by selectively binding to and inhibiting BCL-2, which is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, leading to their death. This compound has been shown to be highly selective for BCL-2 over other anti-apoptotic proteins, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and multiple myeloma. In addition, this compound has been shown to have minimal effects on normal cells, indicating its potential for selective targeting of cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylbenzyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its potential for off-target effects on other anti-apoptotic proteins, such as BCL-xL and MCL-1, and its potential for resistance development in cancer cells.
Direcciones Futuras
There are several future directions for research on 1-(4-methylbenzyl)-3-piperidinecarboxamide, including:
1. Combination therapy: this compound has shown promising results in combination with other therapies, such as rituximab and venetoclax, for the treatment of CLL and AML. Further research is needed to identify optimal combination regimens for this compound.
2. Resistance mechanisms: Resistance to this compound can develop in cancer cells, and further research is needed to understand the mechanisms underlying this resistance and to develop strategies to overcome it.
3. Other cancer types: While this compound has shown promising results in CLL, AML, and multiple myeloma, further research is needed to evaluate its efficacy in other types of cancer, such as solid tumors.
4. Safety and toxicity: Further research is needed to evaluate the safety and toxicity of this compound in preclinical and clinical studies, particularly with regard to its potential for off-target effects on other anti-apoptotic proteins.
In conclusion, this compound is a promising BCL-2 inhibitor that has shown potent activity against BCL-2-dependent cancer cells in preclinical and clinical studies. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and evaluate its efficacy in other types of cancer.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylbenzaldehyde with methylamine to form 4-methyl-N-methylbenzylamine. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester, which is then reduced to the alcohol using lithium aluminum hydride. The resulting alcohol is then reacted with piperidine-3-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, this compound has shown potent activity against BCL-2-dependent cancer cells, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In clinical trials, this compound has shown promising results as a single agent and in combination with other therapies for the treatment of CLL and AML.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-12(7-5-11)9-16-8-2-3-13(10-16)14(15)17/h4-7,13H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVCONLTQHNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

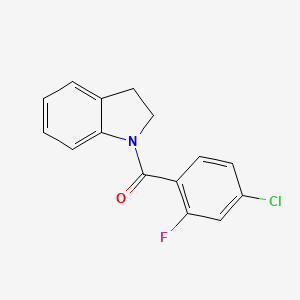
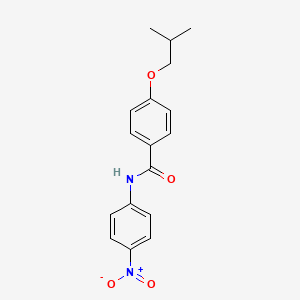
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
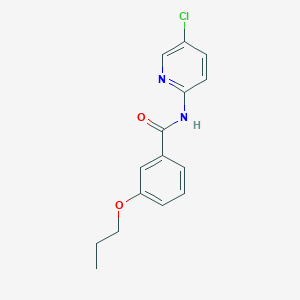
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
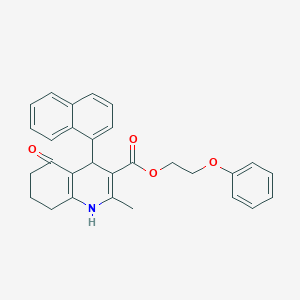
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
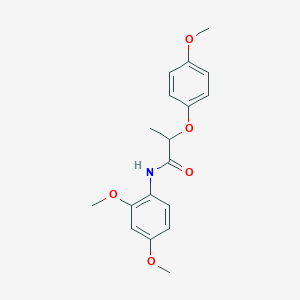
![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)